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Compound of Interest

Compound Name: 4,4-Difluorocyclohexene

Cat. No.: B13913980

Get Quote

Executive Summary
4,4-Difluorocyclohexene (CAS: 23072-66-4) represents a high-value fluorinated scaffold in

modern medicinal chemistry.[1] Its utility stems from the strategic placement of the gem-difluoro

moiety, which serves two critical functions: metabolic blocking of the typically labile C4 position

and conformational modulation of the cyclohexenyl ring.[2] This guide details the handling,

synthetic versatility, and specific protocols for transforming this building block into bioactive

intermediates.[3]
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Property Data Relevance to Pharma

Molecular Weight 118.10 g/mol

Low MW allows for fragment-

based drug design (FBDD).[1]

[2]

Boiling Point ~85-90 °C (est.)[1][2]

Volatile; requires careful

handling during concentration.

[1][2]

LogP ~2.1

Lipophilic enough for

membrane permeability;

fluorine modulates this vs. H.

Electronic Effect
Inductive withdrawing (

)

Lowers pKa of distal

amines/acids; deactivates

alkene slightly nucleophilically.

[1][2]

Metabolic Stability High (C-F bond)

Blocks cytochrome P450

oxidation at the C4 position.[1]

[2]

Strategic Rationale: The "Fluorine Effect"
In drug development, the cyclohexyl ring is a common hydrophobic spacer.[2] However, it is

prone to rapid oxidative metabolism at the C4 position.

Metabolic Blocking: Replacing C4-H bonds with C-F bonds prevents hydroxylation,

significantly extending the half-life (

) of the drug candidate.

Bioisosterism: The 4,4-difluorocyclohexenyl group acts as a lipophilic bioisostere for the

cyclohexenyl, phenyl, or piperidinyl groups, often improving potency through specific

hydrophobic interactions while altering the vector of attached substituents due to ring

puckering.
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The following diagram illustrates the divergent synthetic utility of 4,4-difluorocyclohexene.
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Figure 1: Divergent synthetic pathways from 4,4-difluorocyclohexene accessing key

pharmacophores.[1]

Detailed Experimental Protocols
Protocol A: Stereoselective Epoxidation and Ring
Opening
Objective: Synthesis of trans-4,4-difluoro-2-aminocyclohexan-1-ol derivatives. This motif is

prevalent in protease inhibitors and GPCR ligands.[1][2]

Mechanistic Insight
The gem-difluoro group at C4 exerts a trans-annular electron-withdrawing effect, slightly

deactivating the C1-C2 double bond compared to non-fluorinated cyclohexene.[1][2]

Consequently, electrophilic oxidants like mCPBA require slightly longer reaction times or

buffering to prevent acid-catalyzed rearrangements.[1]

Step 1: Epoxidation[2]
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Reagents: 4,4-Difluorocyclohexene (1.0 equiv), meta-Chloroperoxybenzoic acid (mCPBA,

1.2 equiv, 77% max), Dichloromethane (DCM), Saturated NaHCO₃.[1]

Setup: Flame-dried round-bottom flask under nitrogen atmosphere.

Procedure:

Dissolve 4,4-difluorocyclohexene (e.g., 5.0 g, 42.3 mmol) in DCM (100 mL) and cool to 0

°C.

Add mCPBA (11.4 g, 50.8 mmol) portion-wise over 15 minutes. Note: Exothermic.[1][2]

Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC

(stain with KMnO₄; epoxide is not UV active).[1][2]

Quench: Cool to 0 °C, add 10% Na₂SO₃ solution (50 mL) to destroy excess peroxide (test

with starch-iodide paper).

Workup: Dilute with DCM, wash with sat.[1] NaHCO₃ (3x) to remove m-chlorobenzoic acid.

[1][2] Dry organic layer over MgSO₄, filter, and concentrate carefully (product is volatile).

Yield: Expect ~85-90% of 4,4-difluoro-7-oxabicyclo[4.1.0]heptane.[1]

Step 2: Regioselective Ring Opening with Amines[2]
Reagents: Epoxide intermediate (1.0 equiv), Primary Amine (R-NH₂, 1.5 equiv), Lithium

Perchlorate (LiClO₄, 0.5 equiv, Catalyst), Acetonitrile (MeCN).[1]

Procedure:

Dissolve the epoxide in MeCN (0.5 M).[1][2]

Add LiClO₄ and the amine.[1][2]

Heat to 60 °C for 6-12 hours. The Lewis acid (Li⁺) activates the epoxide oxygen,

facilitating attack by the amine.[2]
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Regioselectivity: Nucleophilic attack typically occurs trans to the epoxide oxygen.[1][2]

Due to the symmetry of the 4,4-difluoro precursor, regioselectivity is dictated by the

incoming nucleophile's sterics, but typically results in the trans-1,2-aminoalcohol.

Protocol B: Regioselective Hydroboration-Oxidation
Objective: Synthesis of 4,4-difluorocyclohexan-1-ol. This alcohol is a gateway to ketones (for

reductive amination) or direct coupling.[1][2]

Mechanistic Insight
Hydroboration is sensitive to sterics and electronics.[1][2] The 4,4-difluoro substitution creates

a "puckered" ring conformation.[1] Borane addition occurs syn to the alkene.[1][2][4] The

subsequent oxidation proceeds with retention of configuration.[1][2]

Procedure
Reagents: 4,4-Difluorocyclohexene (1.0 equiv), Borane-THF complex (BH₃[1]·THF, 1.0 M,

0.5 equiv), NaOH (3 M), Hydrogen Peroxide (30% w/w).[1]

Setup: Dry glassware, Argon atmosphere.

Step-by-Step:

Hydroboration: Dissolve alkene (2.0 g, 16.9 mmol) in anhydrous THF (20 mL). Cool to 0

°C.

Add BH₃[1][4][5]·THF (8.5 mL, 8.5 mmol) dropwise. The stoichiometry is 1:2

(Borane:Alkene) or 1:3 depending on steric bulk; 0.5 equiv of BH₃ is usually sufficient for

dialkylborane formation.[1][2]

Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

Oxidation: Cool back to 0 °C. Cautiously add NaOH (3 M, 6 mL) followed by dropwise

addition of H₂₂O₂ (30%, 6 mL). Warning: Highly exothermic.[1][2] Maintain temp < 10 °C.

Stir at RT for 2 hours.
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Workup: Extract with Diethyl Ether or EtOAc.[1][2] Wash with brine/sodium thiosulfate.[1]

[2] Dry over Na₂SO₄.[1][2]

Purification: Flash column chromatography (Hexanes/EtOAc).[1][2]

Result: 4,4-difluorocyclohexan-1-ol.[1]

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Volatile Loss)
Product evaporation during

concentration.[1][2]

Do not evaporate to dryness

under high vacuum.[1][2] Use

a mild rotavap bath (< 30 °C)

and keep in solution if

possible.[1][2]

Defluorination
Harsh basic conditions or

elimination.[1][2][6]

Avoid strong bases (e.g., t-

BuLi) at high temps.[1] The

gem-difluoro group is generally

stable, but elimination to a

vinyl fluoride can occur under

forcing conditions.[1]

Incomplete Epoxidation Electron-deficient alkene.[1][2]

Increase mCPBA equivalents

to 1.5 or switch to

Trifluoroperacetic acid

(generated in situ) for higher

reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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